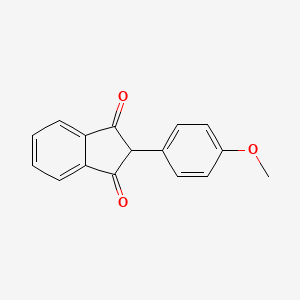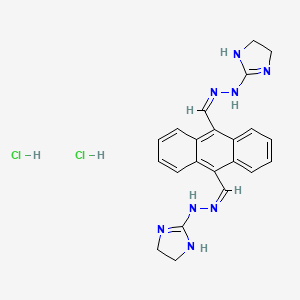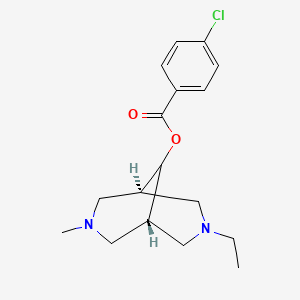
Brasofensine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of brasofensine sulfate involves several steps:
Grignard Reaction: The reaction of this ester with 3,4-dichlorophenylmagnesium bromide in ether yields a mixture of esters.
Isomerization: The mixture is treated with sodium methoxide in refluxing methanol to isomerize the esters.
Oxidation: This alcohol is oxidized with oxalyl chloride in dichloromethane to afford the aldehyde.
Formation of Oxime: Finally, the aldehyde is treated with methoxyammonium chloride and sodium carbonate in methanol to give brasofensine.
Chemical Reactions Analysis
Brasofensine sulfate undergoes several types of chemical reactions:
Scientific Research Applications
Brasofensine sulfate has been primarily researched for its potential in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases . It has shown effectiveness in stimulating locomotor activity and reversing akinesia in animal models of Parkinson’s disease . Additionally, it has been studied for its pharmacokinetics, metabolism, and bioavailability in various species, including humans .
Mechanism of Action
Brasofensine sulfate exerts its effects by inhibiting the synaptic dopamine transporter . When dopamine is released into the synaptic cleft, this compound prevents it from re-entering the source nerve cell, thereby allowing a longer period of synaptic activity . This mechanism is particularly beneficial in conditions where dopamine levels are reduced, such as Parkinson’s disease .
Comparison with Similar Compounds
Brasofensine sulfate belongs to the class of phenyltropane compounds, which are known for their dopamine reuptake inhibition properties . Similar compounds include:
Cocaine: Another phenyltropane that inhibits dopamine reuptake but has a higher potential for abuse and addiction.
Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, it also inhibits dopamine reuptake but has a different pharmacokinetic profile.
Bupropion: An antidepressant that inhibits dopamine and norepinephrine reuptake, but with a different chemical structure and mechanism of action compared to this compound.
This compound is unique in its specific application for neurological disorders and its detailed pharmacokinetic profile .
Properties
CAS No. |
171655-92-8 |
|---|---|
Molecular Formula |
C16H22Cl2N2O5S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |
InChI |
InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1 |
InChI Key |
MOYPZNPGNIZILM-RCPZNQFSSA-N |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Brasofensine sulfate; BMS 204756; BMS-204756; NS 2214; NS2214; NS-2214 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















